Spiro[cyclohexane-1,3'-indolin]-2'-one
Overview
Description
Spiro[cyclohexane-1,3’-indolin]-2’-one is a compound that has at least two molecular rings with only one common atom . This compound is an important structural motif for many bioactive natural products as well as for medicinal agents .
Synthesis Analysis
Spiro[cyclohexane-1,3’-indolin]-2’-one can be synthesized through various methods. One method involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . Another method involves organocatalytic reactions of 3-olefinic oxindoles and pentane-1,5-dial .Molecular Structure Analysis
The molecular structure of Spiro[cyclohexane-1,3’-indolin]-2’-one is characterized by X-ray single crystallography and several spectroscopy methods such as infra-red (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon 13 NMR (13C-NMR) spectroscopy .Chemical Reactions Analysis
Spiro[cyclohexane-1,3’-indolin]-2’-one can undergo various chemical reactions. For instance, it can participate in Diels−Alder reactions between various dienes and 3-methyleneindolinones . It can also undergo organocatalytic Michael/Aldol cascade reactions involving 3-olefinic oxindole and pentane-1,5-dial .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Diastereoselective Synthesis: An efficient protocol for the synthesis of spiro[cyclohexane-1,3'-indolin]-3-en-2'-ones, demonstrating diastereoselectivity, was developed using a HOAc-mediated domino reaction in ionic liquid [Bmim]Br (Yang, Sun, & Yan, 2018).
- New Synthetic Pathways: A novel method for synthesizing spiro[cyclohexane-1,3'-indoline]-2',4-diones was established, involving multiple steps and yielding derivatives transformed into spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-diones (Beccalli, Clerici, & Gelmi, 2003).
- Facile Synthesis Approach: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were synthesized efficiently through the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides, indicating their potential in the total synthesis of natural products (Katayama & Nishino, 2019).
Application in Natural Product Synthesis
- Manganese(III)-Based Oxidative Cyclization: This method was used for the synthesis of spiroindolinones, showing its efficiency in producing desired spiro[cycloalkane-1,3'-indoline]-2,2'-diones in high yields. The versatility of this method is evident in the easy conversion of the carbonyl functional group of 1'-methylspiro[cyclohexane-1,3'-indoline]-2,2'-dione (Katayama & Nishino, 2019).
Advanced Organic Synthesis Techniques
- Catalyst-Free Cyclopropanation: Demonstrating a highly diastereoselective reaction, substituted 3-methyleneindolin-2-ones were cyclopropanated with ethyl diazoacetate, yielding spiro[cyclopropane-1,3'-indolin]-2'-ones without any catalyst (Maurya et al., 2014).
Multicomponent Transformations and Reactions
- Alum Catalyzed Synthesis: Utilizing alum (KAl(SO4)2·12H2O) as a catalyst, a simple and efficient method was developed for the synthesis of functionalized spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones in ionic liquid media (Moghaddam et al., 2012).
- Counteranion Synergistic Organocatalysis: This method enabled efficient construction of chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones, utilizing a cinchona-based chiral primary amine and a BINOL-phosphoric acid, showcasing the potential for creating novel chiral molecules (Lan et al., 2011).
Potential Applications in Medicine
- Anticancer Activity: Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results (Reddy et al., 2015).
properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclohexane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRWZOIAVWPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512368 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[cyclohexane-1,3'-indolin]-2'-one | |
CAS RN |
4933-14-6 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.